molecular formula C10H12Cl2O5 B14382835 Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate CAS No. 88382-30-3

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate

Cat. No.: B14382835
CAS No.: 88382-30-3
M. Wt: 283.10 g/mol
InChI Key: MTIYBTYKNVINGR-UHFFFAOYSA-N
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Description

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate is a complex organic compound with a unique structure that includes an oxirane ring and dichloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate typically involves the reaction of diethyl oxalate with 2,2-dichloroethenyl magnesium bromide, followed by cyclization to form the oxirane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The dichloroethenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield diethyl oxirane-2,2-dicarboxylate, while reduction could produce diethyl 3-(2,2-dichloroethyl)oxirane-2,2-dicarboxylate.

Scientific Research Applications

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The dichloroethenyl group may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl oxirane-2,2-dicarboxylate
  • Diethyl 3-(2-chloroethenyl)oxirane-2,2-dicarboxylate
  • Diethyl 3-(2,2-dibromoethenyl)oxirane-2,2-dicarboxylate

Uniqueness

Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

88382-30-3

Molecular Formula

C10H12Cl2O5

Molecular Weight

283.10 g/mol

IUPAC Name

diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate

InChI

InChI=1S/C10H12Cl2O5/c1-3-15-8(13)10(9(14)16-4-2)6(17-10)5-7(11)12/h5-6H,3-4H2,1-2H3

InChI Key

MTIYBTYKNVINGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(O1)C=C(Cl)Cl)C(=O)OCC

Origin of Product

United States

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